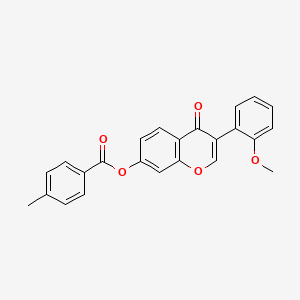

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methylbenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methylbenzoate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methylbenzoate typically involves a multi-step process. One common method is the condensation of 2-methoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base such as potassium carbonate. This reaction forms the intermediate 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-ol, which is then esterified with 4-methylbenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methylbenzoate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like ceric ammonium nitrate (CAN).

Reduction: The carbonyl group in the chromenone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Ceric ammonium nitrate (CAN) in acetonitrile.

Reduction: Sodium borohydride (NaBH4) in ethanol.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

Oxidation: 3-(2-hydroxyphenyl)-4-oxo-4H-chromen-7-yl 4-methyl

Activité Biologique

3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methylbenzoate is a synthetic compound belonging to the class of chromenone derivatives. Its biological activity has been a subject of interest due to its potential therapeutic applications. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves a multi-step process:

- Condensation Reaction : The initial step involves the condensation of 2-methoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base (e.g., potassium carbonate) to form an intermediate.

- Esterification : This intermediate is then esterified with 4-methylbenzoic acid using coupling reagents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) .

- Molecular Formula : C24H18O5

- Molecular Weight : 386.4 g/mol

- IUPAC Name : [3-(2-methoxyphenyl)-4-oxochromen-7-yl] 4-methylbenzoate

- InChI : InChI=1S/C24H18O5/c1-15-7-9-16(10-8-15)24(26)29-17-11-12-19-22(13-17)28-14-20(23(19)25)18-5-3-4-6-21(18)27-2/h3-14H,1-2H3 .

Biological Activity

The biological activity of this compound has been explored through various studies focusing on its pharmacological properties.

Antioxidant Activity

Research indicates that compounds within the chromenone class exhibit significant antioxidant properties. The presence of the methoxy group enhances electron donation, which contributes to free radical scavenging capabilities. This activity is crucial for protecting cells from oxidative stress, a factor in various diseases including cancer and neurodegenerative disorders .

Enzyme Inhibition Studies

A series of studies have evaluated the inhibitory effects of chromenone derivatives on key enzymes involved in neurodegenerative diseases:

- Cholinesterases : In vitro studies have shown that certain derivatives exhibit moderate inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, IC50 values for related compounds ranged from 10.4 µM to 24.3 µM, indicating potential for treating Alzheimer's disease by modulating cholinergic activity .

- Cyclooxygenase (COX) : The compound has also been evaluated for its inhibitory effects on COX enzymes, which play a role in inflammation and pain pathways. Moderate inhibition was observed, suggesting potential anti-inflammatory applications .

Case Studies

Several case studies have highlighted the biological relevance of chromenone derivatives:

- Neuroprotective Effects : A study examined the neuroprotective effects of related chromenones on neuronal cell lines under oxidative stress conditions, demonstrating reduced cell death and improved cell viability .

- Cytotoxicity Against Cancer Cells : In vitro cytotoxicity assays against breast cancer cell lines (MCF-7) showed that certain derivatives exhibited significant cytotoxic effects, with IC50 values indicating potential as anti-cancer agents .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

[3-(2-methoxyphenyl)-4-oxochromen-7-yl] 4-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18O5/c1-15-7-9-16(10-8-15)24(26)29-17-11-12-19-22(13-17)28-14-20(23(19)25)18-5-3-4-6-21(18)27-2/h3-14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJWUHWZISBIHOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.